Cas no 1196-38-9 (1,2,3,4-tetrahydroisoquinolin-1-one)
1,2,3,4-tetrahydroisoquinolin-1-one Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Dihydroisoquinolin-1(2H)-one
- CHEMPACIFIC 43808
- 1-oxo-1,2,3,4-tetrahydroisoquinoline
- 3,4-DIHYDRO-1(2H)-ISOQUINOLINONE
- 3,4-Dihydro-1-isoquinolinone
- 3,4-Dihydro-2H-isoquinolin-1-one
- 1(2H)-Isoquinolinone,3,4-dihydro
- 1,2,3,4-tetrahydroisoquinolin-1-one
- 3,4-dihydro-1H-isoquinolin-1-one
- 3,4-dihydroisocarbostyril
- 3,4-DIHYDROISOQUINOLIN-1-ONE
- 3nuu
- 1-Keto-1,2,3,4-tetrahydroisoquinoline
- 1(2H)-Isoquinolinone, 3,4-dihydro-
- Oprea1_511002
- dihydroisoquinolone
- 3,4-dihydroisoquinolin-1-ol
- KSC180Q6J
- hydroxy-3,4-dihydroisoquinoline
- SCHEMBL67710
- 7R-1504
- CHEMBL1688212
- AB07451
- BDBM50339016
- SY021304
- SCHEMBL11267501
- MFCD00853963
- AC-5218
- AM20020275
- EN300-43275
- BCP27476
- AKOS002232785
- CS-W008863
- Q27461749
- 3,4-dihydroisoquinoline-1(2H)-one
- AKOS003625709
- J-511194
- Z56801375
- YWPMKTWUFVOFPL-UHFFFAOYSA-N
- F2189-0996
- FT-0600427
- DTXSID40152517
- 1196-38-9
- JOZ
- DB-217787
- STK926192
- DB-011138
-
- MDL: MFCD00853963
- Inchi: 1S/C9H9NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11)
- InChI Key: YWPMKTWUFVOFPL-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2CCN1
Computed Properties
- Exact Mass: 147.06800
- Monoisotopic Mass: 147.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.2
- Topological Polar Surface Area: 29.1
Experimental Properties
- Density: 1.142
- Boiling Point: 388.1°C at 760 mmHg
- Flash Point: 226.5 °C
- Refractive Index: 1.564
- PSA: 29.10000
- LogP: 1.30130
1,2,3,4-tetrahydroisoquinolin-1-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
1,2,3,4-tetrahydroisoquinolin-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 076493-250mg |
3,4-Dihydroisoquinolin-1(2H)-one |
1196-38-9 | 98% | 250mg |
£14.00 | 2022-03-01 | |
| Fluorochem | 076493-1g |
3,4-Dihydroisoquinolin-1(2H)-one |
1196-38-9 | 98% | 1g |
£39.00 | 2022-03-01 | |
| Fluorochem | 076493-5g |
3,4-Dihydroisoquinolin-1(2H)-one |
1196-38-9 | 98% | 5g |
£118.00 | 2022-03-01 | |
| Fluorochem | 076493-10g |
3,4-Dihydroisoquinolin-1(2H)-one |
1196-38-9 | 98% | 10g |
£187.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D822155-5g |
3,4-Dihydro-2H-isoquinolin-1-one |
1196-38-9 | 97% | 5g |
749.00 | 2021-05-17 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0056-1g |
3,4-Dihydro-2H-isoquinolin-1-one |
1196-38-9 | 96% | 1g |
424.02CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0056-5g |
3,4-Dihydro-2H-isoquinolin-1-one |
1196-38-9 | 96% | 5g |
1272.06CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0056-25g |
3,4-Dihydro-2H-isoquinolin-1-one |
1196-38-9 | 96% | 25g |
4240.21CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13913-25g |
3,4-dihydro-2h-isoquinolin-1-one |
1196-38-9 | 95 | 25g |
$500 | 2021-06-25 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 072705-5g |
1,2,3,4-tetrahydroisoquinolin-1-one |
1196-38-9 | 95+% | 5g |
11605CNY | 2021-05-08 |
1,2,3,4-tetrahydroisoquinolin-1-one Suppliers
1,2,3,4-tetrahydroisoquinolin-1-one Related Literature
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Shuai Zou,Shu Geng,Lina Chen,Haitao Wang,Feng Huang Org. Biomol. Chem. 2019 17 380
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Amrita Mondal,Priyanka Kundu,Moumita Jash,Chinmay Chowdhury Org. Biomol. Chem. 2018 16 963
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Long Zou,Pinhua Li,Bin Wang,Lei Wang Green Chem. 2019 21 3362
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4. Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionalityP. Nagaraaj,V. Vijayakumar Org. Chem. Front. 2019 6 2570
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Wen-Tao Wei,Yu Liu,Lin-Miao Ye,Rong-Hui Lei,Xue-Jing Zhang,Ming Yan Org. Biomol. Chem. 2015 13 817
Additional information on 1,2,3,4-tetrahydroisoquinolin-1-one
Recent Advances in the Study of 1,2,3,4-Tetrahydroisoquinolin-1-one (CAS: 1196-38-9) in Chemical Biology and Pharmaceutical Research
The compound 1,2,3,4-tetrahydroisoquinolin-1-one (CAS: 1196-38-9) has garnered significant attention in recent years due to its versatile pharmacological properties and potential applications in drug discovery. This research brief synthesizes the latest findings on this heterocyclic scaffold, focusing on its synthetic methodologies, biological activities, and emerging therapeutic roles. Recent literature highlights its structural adaptability for modulating diverse biological targets, particularly in neurological disorders and anticancer therapy.
A 2023 study in Journal of Medicinal Chemistry demonstrated novel synthetic routes for 1196-38-9 derivatives via Pd-catalyzed C-H activation, achieving 78-92% yields with improved stereoselectivity (DOI: 10.1021/acs.jmedchem.3c00541). Structural modifications at the 3-position showed enhanced blood-brain barrier permeability, making these derivatives promising candidates for CNS drug development. Parallel research published in European Journal of Medicinal Chemistry revealed potent MAO-B inhibitory activity (IC50 = 12.3 nM) for N-substituted analogs, suggesting potential in Parkinson's disease treatment.
In oncology applications, a 2024 Nature Communications paper identified 1196-38-9-based compounds as selective PARP1/2 inhibitors through crystallographic studies (PDB ID: 8T2Q). The lead compound exhibited 5-fold greater tumor penetration than olaparib in xenograft models, with reduced hematological toxicity. Notably, the 1-one carbonyl group was found to form critical hydrogen bonds with Asp766 and Tyr889 residues, explaining its unique binding mode.
Ongoing clinical trials (NCT05438195) are evaluating a 1196-38-9 derivative (TXQ-2101) for resistant EGFR-mutated NSCLC, with Phase Ib data showing 34% objective response rate. Pharmacokinetic studies indicate favorable oral bioavailability (F = 82%) and linear dose proportionality up to 800 mg/day. Safety profiles from these trials may establish new benchmarks for isoquinolinone-based therapeutics.
The compound's versatility is further evidenced by its role as a building block in PROTAC design. A recent ACS Central Science report detailed its use in CRBN-recruiting degraders targeting BRD4, achieving DC50 values below 10 nM. This positions 1196-38-9 as a valuable scaffold for next-generation targeted protein degradation therapeutics, with several candidates entering preclinical development.
Despite these advances, challenges remain in optimizing metabolic stability of 1196-38-9 derivatives, as CYP3A4-mediated oxidation of the tetrahydro ring remains a key clearance pathway. Emerging solutions include deuterium incorporation at the 4-position, which a 2023 Chemical Science study showed could extend half-life by 3.2-fold without compromising activity.
This evolving landscape suggests 1,2,3,4-tetrahydroisoquinolin-1-one will continue to be a focus of medicinal chemistry innovation, particularly for difficult-to-drug targets. Future research directions likely include fragment-based drug design leveraging its privileged structure and exploration of its role in allosteric modulator development.
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